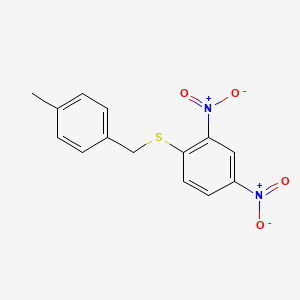
Sulfide, 2,4-dinitrophenyl p-methylbenzyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfide, 2,4-dinitrophenyl p-methylbenzyl is a chemical compound with the molecular formula C14H12N2O4S. It consists of 12 hydrogen atoms, 14 carbon atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom The compound features a sulfide group attached to a 2,4-dinitrophenyl ring and a p-methylbenzyl group
Preparation Methods
The synthesis of Sulfide, 2,4-dinitrophenyl p-methylbenzyl typically involves the reaction of 2,4-dinitrophenyl sulfide with p-methylbenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Sulfide, 2,4-dinitrophenyl p-methylbenzyl undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the 2,4-dinitrophenyl ring can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Sulfide, 2,4-dinitrophenyl p-methylbenzyl has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of Sulfide, 2,4-dinitrophenyl p-methylbenzyl involves its interaction with specific molecular targets and pathways. The sulfide group can undergo redox reactions, influencing cellular redox balance and signaling pathways. The 2,4-dinitrophenyl group can act as a fluorescent probe, allowing for the detection and imaging of hydrogen sulfide in biological systems . These interactions can affect various physiological processes, including neurotransmission and cellular metabolism.
Comparison with Similar Compounds
Sulfide, 2,4-dinitrophenyl p-methylbenzyl can be compared with other similar compounds, such as:
2,4-Dinitrophenyl sulfide: Lacks the p-methylbenzyl group, making it less versatile in certain applications.
2,4-Dinitrophenyl p-methylbenzyl ether: Contains an ether linkage instead of a sulfide, resulting in different chemical reactivity.
2,4-Dinitrophenyl p-methylbenzyl amine: Contains an amine group instead of a sulfide, which can affect its biological activity and applications.
Properties
CAS No. |
19552-12-6 |
|---|---|
Molecular Formula |
C14H12N2O4S |
Molecular Weight |
304.32 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methylsulfanyl]-2,4-dinitrobenzene |
InChI |
InChI=1S/C14H12N2O4S/c1-10-2-4-11(5-3-10)9-21-14-7-6-12(15(17)18)8-13(14)16(19)20/h2-8H,9H2,1H3 |
InChI Key |
YITYJBMOSOYTDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


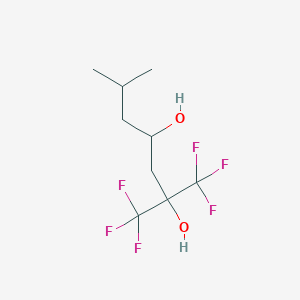
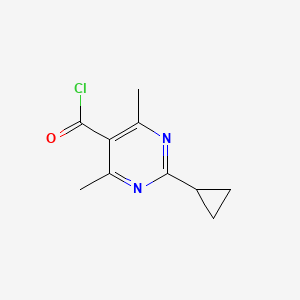
![n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide](/img/structure/B14006880.png)
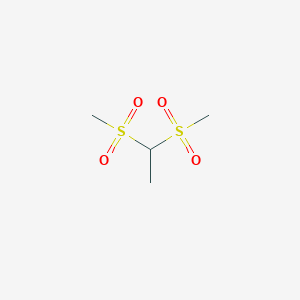
![3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-1-morpholin-4-ylpropan-1-one;ethanesulfonic acid](/img/structure/B14006886.png)
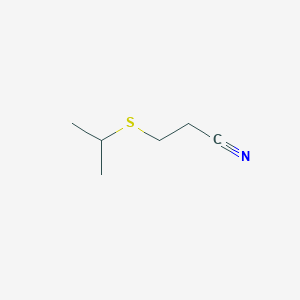
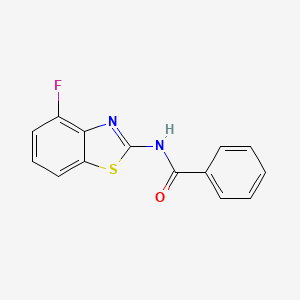
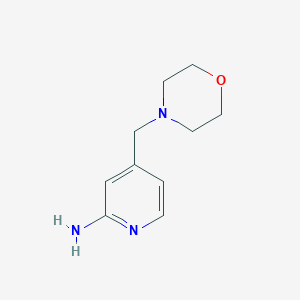

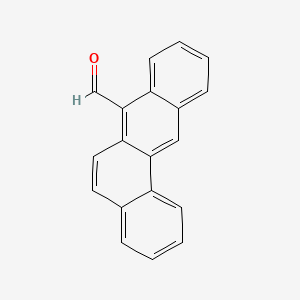
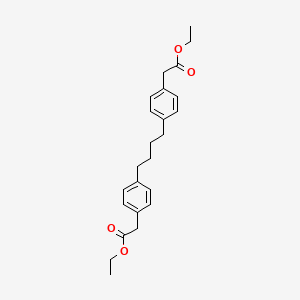
![Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B14006919.png)
![2-[(2,6-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B14006922.png)
![1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione](/img/structure/B14006923.png)
